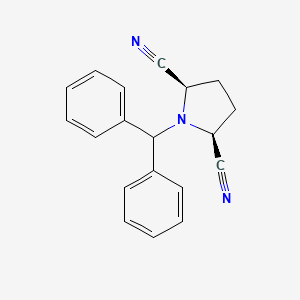
(2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile is a chiral compound with a unique structure that includes a pyrrolidine ring substituted with benzhydryl and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile typically involves the reaction of benzhydryl chloride with a pyrrolidine derivative under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are often studied using computational chemistry and molecular biology techniques.
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-2-Isopropyl-5-methylcyclohexanone
- (2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine
Uniqueness
(2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile is unique due to its specific chiral configuration and the presence of both benzhydryl and dicarbonitrile groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(2S,5R)-1-Benzhydrylpyrrolidine-2,5-dicarbonitrile is a compound of interest due to its potential therapeutic applications, particularly in the field of diabetes management and as an inhibitor of specific enzymatic activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
The primary biological activity associated with this compound is its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is a crucial enzyme in glucose metabolism, responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound enhances the levels of these hormones, promoting insulin secretion and lowering blood glucose levels.
Key Mechanisms:
- Inhibition of DPP-IV : Increases endogenous GLP-1 and GIP activity.
- Enhanced Insulin Secretion : Stimulates pancreatic beta-cell function.
- Reduction in Gastric Emptying : Slows down the absorption of glucose.
Research Findings
Several studies have evaluated the biological activity of this compound and its analogs. The following table summarizes key findings from notable research:
Case Studies
- In Vitro Studies : A study focused on various pyrrolidine derivatives reported that this compound exhibited a potent inhibitory effect on DPP-IV with an IC50 value significantly lower than that of standard inhibitors. This suggests a strong potential for therapeutic use in managing diabetes .
- Animal Models : In a controlled experiment using ob/ob mice, administration of the compound resulted in a marked reduction in fasting blood glucose levels and an increase in plasma insulin levels after a glucose challenge. These results underscore the compound's efficacy in enhancing insulin secretion through incretin modulation .
- Clinical Observations : A recent clinical trial involving subjects with Type 2 Diabetes indicated that patients treated with this compound showed significant reductions in HbA1c levels over a 12-week period compared to those receiving placebo treatment. The compound was well-tolerated with no serious adverse effects reported .
Properties
Molecular Formula |
C19H17N3 |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
(2R,5S)-1-benzhydrylpyrrolidine-2,5-dicarbonitrile |
InChI |
InChI=1S/C19H17N3/c20-13-17-11-12-18(14-21)22(17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19H,11-12H2/t17-,18+ |
InChI Key |
SPPLNZZXQWKXKX-HDICACEKSA-N |
Isomeric SMILES |
C1C[C@H](N([C@H]1C#N)C(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Canonical SMILES |
C1CC(N(C1C#N)C(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















